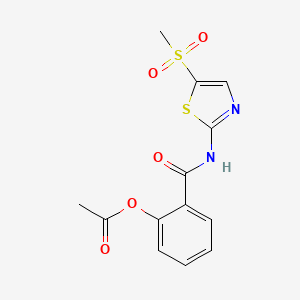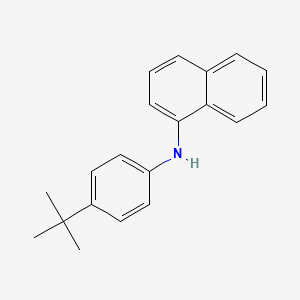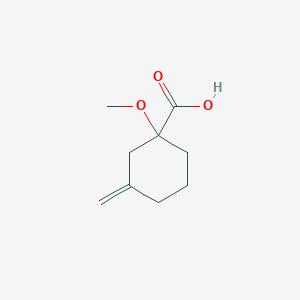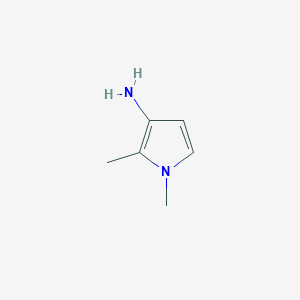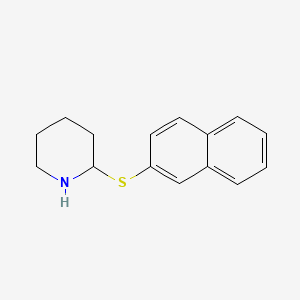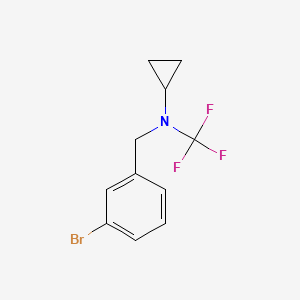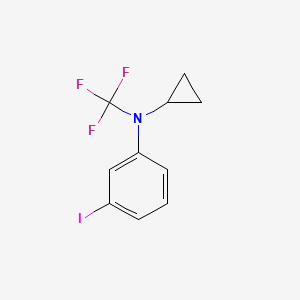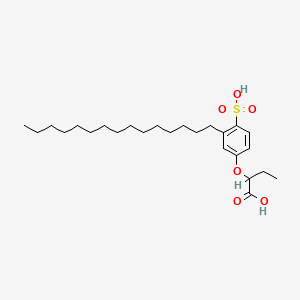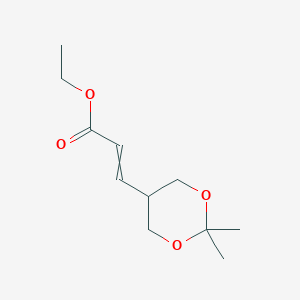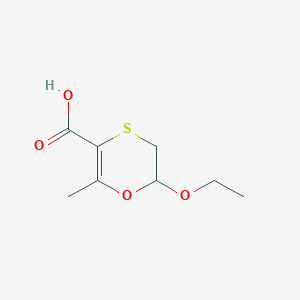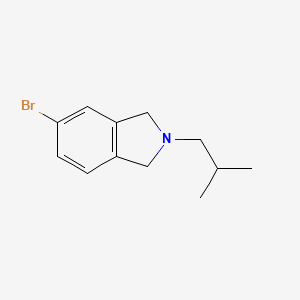
5-Bromo-2-isobutylisoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-isobutylisoindoline is a chemical compound that belongs to the class of isoindoline derivatives. Isoindolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom at the 5-position and an isobutyl group at the 2-position of the isoindoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-isobutylisoindoline typically involves the bromination of 2-isobutylisoindoline. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 5-position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of recyclable solvents and catalysts can also make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-isobutylisoindoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding isoindolinone derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 5-substituted-2-isobutylisoindoline derivatives.
Oxidation: Formation of 5-bromo-2-isobutylisoindolinone.
Reduction: Formation of 2-isobutylisoindoline.
Scientific Research Applications
5-Bromo-2-isobutylisoindoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-isobutylisoindoline is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom and the isobutyl group may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylisoindoline
- 5-Bromo-2-ethylisoindoline
- 5-Bromo-2-propylisoindoline
Comparison
Compared to its analogs, 5-Bromo-2-isobutylisoindoline may exhibit different chemical reactivity and biological activity due to the presence of the isobutyl group. This structural variation can influence the compound’s solubility, stability, and interaction with biological targets, making it unique among its peers.
Properties
Molecular Formula |
C12H16BrN |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
5-bromo-2-(2-methylpropyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C12H16BrN/c1-9(2)6-14-7-10-3-4-12(13)5-11(10)8-14/h3-5,9H,6-8H2,1-2H3 |
InChI Key |
SQVXLXWWXJTKKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC2=C(C1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Pyridin-2-yl)ethynyl]benzaldehyde](/img/structure/B13963418.png)

